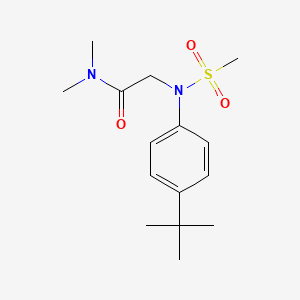![molecular formula C17H25N3O B4767815 N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4767815.png)
N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide
描述
N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide, also known as HPPH, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide involves its activation by light, which leads to the production of reactive oxygen species that can damage cancer cells. This compound is preferentially taken up by cancer cells compared to normal cells, which makes it a promising candidate for cancer treatment. The exact mechanism of uptake and localization of this compound in cancer cells is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well tolerated in animal studies. It has been shown to accumulate in tumor tissue and have a long half-life, which makes it a promising candidate for PDT. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
One advantage of N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide is its specificity for cancer cells, which makes it a promising candidate for cancer treatment. Another advantage is its low toxicity profile, which makes it well tolerated in animal studies. However, one limitation is its activation by light, which may limit its use in certain types of cancer or in deep-seated tumors. Another limitation is the need for specialized equipment to administer light for PDT.
未来方向
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Further studies are needed to understand the exact mechanism of uptake and localization of this compound in cancer cells. Additionally, the development of new light sources and delivery methods may expand the use of this compound in PDT. Finally, the investigation of this compound in other diseases, such as bacterial infections or inflammatory disorders, may reveal new potential applications for this compound.
科学研究应用
N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to have photodynamic therapy (PDT) properties, which means that it can be activated by light to produce reactive oxygen species that can kill cancer cells. This compound has been tested in preclinical studies on various types of cancer, including head and neck, lung, and prostate cancer. It has also been investigated for its potential use in imaging cancer cells.
属性
IUPAC Name |
2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13-5-3-7-16(14(13)2)18-17(21)12-19-9-10-20-8-4-6-15(20)11-19/h3,5,7,15H,4,6,8-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFONKSAECRCJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN3CCCC3C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-chloro-4-fluorobenzyl)thio]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4767734.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4767742.png)
![isopropyl 4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4767746.png)

![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-phenylacetamide](/img/structure/B4767764.png)

![isopropyl 6-bromo-2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4767783.png)
![N-butyl-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4767797.png)

![N-[4-(acetylamino)phenyl]-4-ethoxy-3-methylbenzamide](/img/structure/B4767812.png)



amine dihydrochloride](/img/structure/B4767839.png)